1-{[(5,6-dibromo-1-methyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol
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Overview
Description
1-{[(5,6-dibromo-1-methyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol is a complex organic compound that features a benzimidazole core, which is known for its diverse biological activities
Preparation Methods
The synthesis of 1-{[(5,6-dibromo-1-methyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol typically involves multiple steps, starting with the preparation of the benzimidazole core. The synthetic route may include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Bromination: The benzimidazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atoms at the desired positions.
Formation of the imine linkage: The brominated benzimidazole is reacted with an appropriate aldehyde to form the imine linkage.
Cyclization: The final step involves cyclization to form the tetrahydrodibenzo[b,d]furan ring system, which can be achieved through intramolecular cyclization reactions under specific conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-{[(5,6-dibromo-1-methyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce imine or other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, thiols, or amines.
Cyclization: Further cyclization reactions can be performed to create additional ring systems or modify the existing structure.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[(5,6-dibromo-1-methyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound’s benzimidazole core is known for its antimicrobial, antiviral, and anticancer properties.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-{[(5,6-dibromo-1-methyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. The bromine atoms and the imine linkage may also play a role in the compound’s biological activity by facilitating interactions with biological molecules .
Comparison with Similar Compounds
1-{[(5,6-dibromo-1-methyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol can be compared with other benzimidazole derivatives, such as:
Clemizole: An antihistaminic agent with a benzimidazole core.
Omeprazole: An antiulcer drug that contains a benzimidazole ring.
Thiabendazole: An antihelmintic agent with a benzimidazole structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrahydrodibenzo[b,d]furan ring system, which may confer distinct biological and chemical properties .
Properties
Molecular Formula |
C21H17Br2N3O2 |
---|---|
Molecular Weight |
503.2 g/mol |
IUPAC Name |
1-[(E)-(5,6-dibromo-1-methylbenzimidazol-2-yl)iminomethyl]-6,7,8,9-tetrahydrodibenzofuran-2-ol |
InChI |
InChI=1S/C21H17Br2N3O2/c1-26-16-9-14(23)13(22)8-15(16)25-21(26)24-10-12-17(27)6-7-19-20(12)11-4-2-3-5-18(11)28-19/h6-10,27H,2-5H2,1H3/b24-10+ |
InChI Key |
ANYAOHANHVLTAY-YSURURNPSA-N |
Isomeric SMILES |
CN1C2=CC(=C(C=C2N=C1/N=C/C3=C(C=CC4=C3C5=C(O4)CCCC5)O)Br)Br |
Canonical SMILES |
CN1C2=CC(=C(C=C2N=C1N=CC3=C(C=CC4=C3C5=C(O4)CCCC5)O)Br)Br |
Origin of Product |
United States |
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